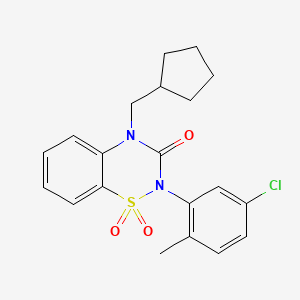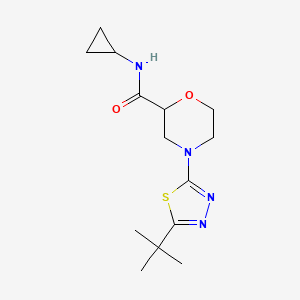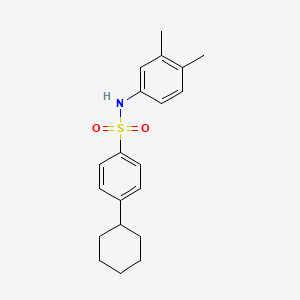![molecular formula C18H28N4OS B12269290 2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269290.png)
2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a cyclopentylsulfanyl group, a piperidine ring, and a pyrimidine moiety
Métodos De Preparación
The synthesis of 2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of the cyclopentylsulfanyl group. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Aplicaciones Científicas De Investigación
2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one include other piperidine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H28N4OS |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-cyclopentylsulfanyl-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H28N4OS/c1-14-10-19-18(20-11-14)21(2)15-6-5-9-22(12-15)17(23)13-24-16-7-3-4-8-16/h10-11,15-16H,3-9,12-13H2,1-2H3 |
Clave InChI |
BJEFGWQENCAAHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CSC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12269211.png)
![3-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12269217.png)

![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)

![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)

![3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269248.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12269251.png)
![2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12269253.png)
![2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline](/img/structure/B12269259.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269263.png)
![N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12269264.png)
![N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12269288.png)
